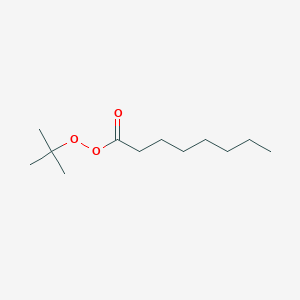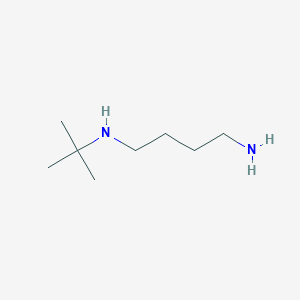
Dibutadiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutadiamine is a chemical compound that is used in scientific research for various applications. It is a diamine with a chemical formula of C8H18N2 and a molecular weight of 142.25 g/mol. This chemical compound is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Dibutadiamine is used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, dibutadiamine is used as a building block for the synthesis of complex organic molecules. In biochemistry, dibutadiamine is used to study the mechanism of action of enzymes and other biomolecules. In pharmacology, dibutadiamine is used to develop new drugs and to study the effects of existing drugs on the body.
Mechanism Of Action
Dibutadiamine is a diamine that can form hydrogen bonds with other molecules. This property makes it useful in various scientific research applications. In biochemistry, dibutadiamine can form hydrogen bonds with enzymes and other biomolecules, which can affect their activity. In pharmacology, dibutadiamine can form hydrogen bonds with drug targets, which can affect the potency and selectivity of drugs.
Biochemical And Physiological Effects
Dibutadiamine has been shown to have various biochemical and physiological effects. In biochemistry, dibutadiamine can affect the activity of enzymes and other biomolecules by forming hydrogen bonds with them. In pharmacology, dibutadiamine can affect the potency and selectivity of drugs by forming hydrogen bonds with drug targets. In addition, dibutadiamine has been shown to have antimicrobial properties, which make it useful in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
Dibutadiamine has several advantages for lab experiments. It is a relatively simple compound that can be synthesized easily and in large quantities. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, dibutadiamine has some limitations for lab experiments. It is a reactive compound that can form unwanted byproducts if not handled carefully. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of dibutadiamine in scientific research. One direction is the development of new drugs that target specific biomolecules by forming hydrogen bonds with them. Another direction is the development of new antibiotics that use dibutadiamine as a scaffold. In addition, dibutadiamine can be used in the development of new materials with specific properties, such as adhesives and coatings.
Conclusion:
In conclusion, dibutadiamine is a useful compound for scientific research in various fields, including organic chemistry, biochemistry, and pharmacology. It can be synthesized easily and in large quantities and has several advantages for lab experiments. However, it also has some limitations, such as its reactivity and limited solubility in water. Despite these limitations, dibutadiamine has several future directions for use in scientific research, including the development of new drugs and materials.
Synthesis Methods
Dibutadiamine can be synthesized by the reaction of 1,3-butadiene with hydrazine in the presence of a catalyst. The reaction yields dibutadiamine and water as byproducts. The reaction is exothermic and requires careful temperature control to avoid the formation of unwanted byproducts.
properties
CAS RN |
13366-43-3 |
|---|---|
Product Name |
Dibutadiamine |
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
N'-tert-butylbutane-1,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)10-7-5-4-6-9/h10H,4-7,9H2,1-3H3 |
InChI Key |
JAUBXQBMUWRRNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCCCCN |
Canonical SMILES |
CC(C)(C)NCCCCN |
Other CAS RN |
13366-43-3 |
synonyms |
CI-505 dibutadiamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



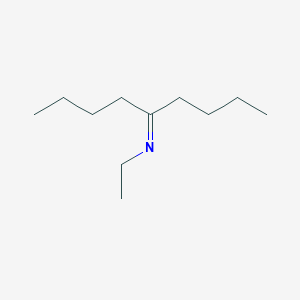
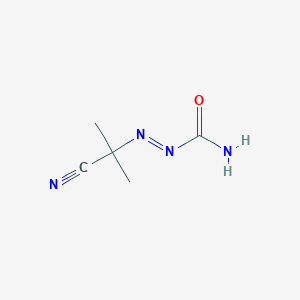
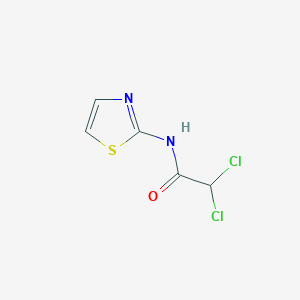
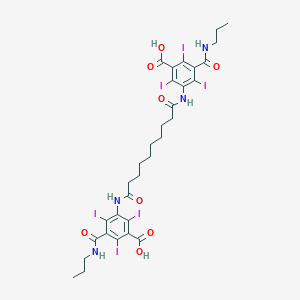
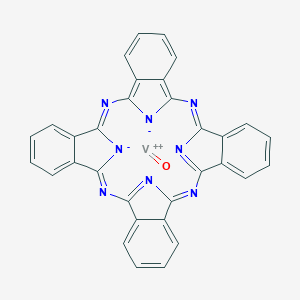
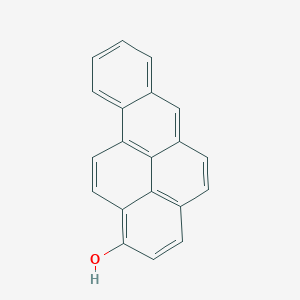
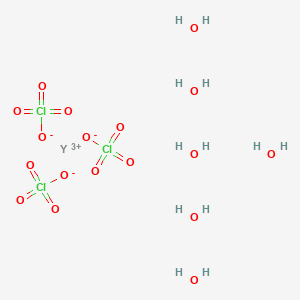
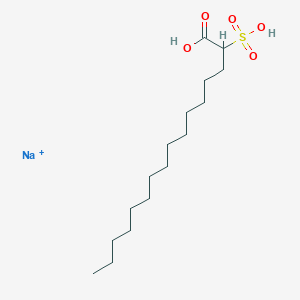
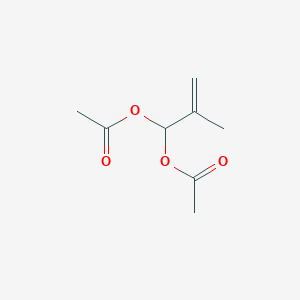
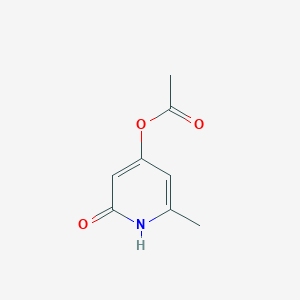

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
